molecular formula C6H14ClNO2 B2405376 3-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 244189-70-6

3-[(Propan-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B2405376
CAS No.: 244189-70-6
M. Wt: 167.63
InChI Key: POJNXQNJAZSORH-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)amino]propanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO2·HCl It is a hydrochloride salt of 3-[(Propan-2-yl)amino]propanoic acid, which is characterized by the presence of an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with isopropylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency in product quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

3-[(Propan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(aminomethyl)propanoic acid
  • 3-[(3-Amino-4-methylamino)benzoyl]pyridine-2-ylamino propanoic acid

Uniqueness

3-[(Propan-2-yl)amino]propanoic acid hydrochloride is unique due to its specific structural features, such as the isopropylamino group attached to the propanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(propan-2-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)7-4-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJNXQNJAZSORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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